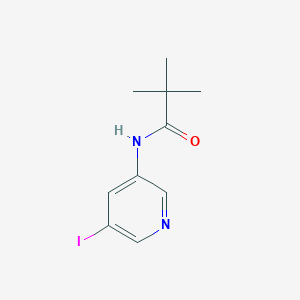

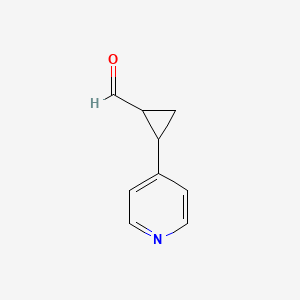

2-(Pyridin-4-yl)cyclopropanecarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

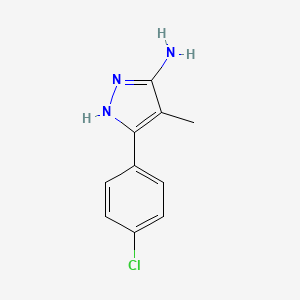

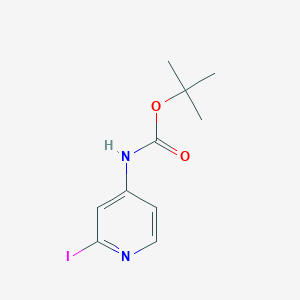

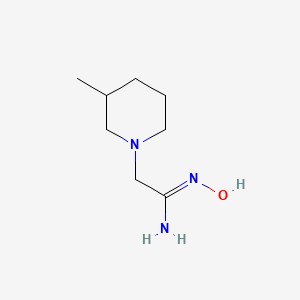

2-(Pyridin-4-yl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C9H9NO and a molecular weight of 147.17 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The linear formula of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde is C9H9NO . The exact structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anti-Fibrosis Agents

The pyridinyl group in compounds like 2-(Pyridin-4-yl)cyclopropanecarbaldehyde has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. Specifically, derivatives of this compound have shown promising anti-fibrotic activities. These activities are crucial in the development of treatments for diseases characterized by excessive fibrous connective tissue, such as liver cirrhosis .

Organic Synthesis: Building Blocks for Heterocyclic Compounds

In organic synthesis, 2-(Pyridin-4-yl)cyclopropanecarbaldehyde can serve as a building block for creating a variety of heterocyclic compounds. These compounds are significant due to their wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties .

Pharmacology: Collagen Inhibition

Research has indicated that derivatives of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde effectively inhibit the expression of collagen in vitro. This property is particularly relevant in the study of diseases where collagen overproduction is a factor, offering a pathway to novel pharmacological interventions .

Chemical Biology: Synthesis of Pyrimidine Derivatives

The compound’s structure is beneficial for the synthesis of pyrimidine derivatives, which are known to exhibit a wide range of biological and pharmaceutical activities. This makes it a valuable asset in chemical biology for exploring new therapeutic agents .

Molecular Imprinting: Template Molecules

2-(Pyridin-4-yl)cyclopropanecarbaldehyde could potentially be used in molecular imprinting processes as a template molecule. This application is important for creating molecularly imprinted polymers (MIPs) that can selectively recognize and bind specific substrates .

Neuropharmacology: CNS Disorder Treatments

The structural features of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde may be explored for the development of allosteric modulators of G protein-coupled receptors (GPCRs). These modulators hold promise for novel treatments of central nervous system (CNS) disorders .

Enzyme Inhibition: Aldose Reductase Inhibitors

Compounds derived from 2-(Pyridin-4-yl)cyclopropanecarbaldehyde can be designed to inhibit aldose reductase, an enzyme implicated in diabetic complications. Inhibitors targeting this enzyme could alleviate symptoms and reduce the progression of diabetic complications .

Receptor Antagonism: NMDA Receptor Modulators

Derivatives of 2-(Pyridin-4-yl)cyclopropanecarbaldehyde might be used to discover antagonists for NMDA receptors containing the GluN3 subunit. Such antagonists are of interest for their potential therapeutic applications in neurodegenerative diseases .

Safety And Hazards

2-(Pyridin-4-yl)cyclopropanecarbaldehyde is classified as having acute toxicity (oral, Category 4) and can cause skin corrosion/irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

2-pyridin-4-ylcyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-8-5-9(8)7-1-3-10-4-2-7/h1-4,6,8-9H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYIHILOKBYQEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=NC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640479 |

Source

|

| Record name | 2-(Pyridin-4-yl)cyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Pyridin-4-yl)cyclopropanecarbaldehyde | |

CAS RN |

941717-10-8 |

Source

|

| Record name | 2-(Pyridin-4-yl)cyclopropane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Dimethylamino)-1-[4-(pyrimidin-2-yloxy)phenyl]but-2-en-1-one](/img/structure/B1324973.png)

![1,4-Diazaspiro[5.5]undecan-5-one](/img/structure/B1324974.png)